

5-methyl-7-methoxyisoflavone structural and chemical information

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Compound of Interest

Compound Name: 7-Methoxyisoflavone

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5-Methyl-7-Methoxyisoflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-7-methoxyisoflavone is a synthetic isoflavone derivative that has garnered attention in the scientific community for its potential biological activities, including anabolic, anti-aromatase, and anti-inflammatory effects. This technical guide provides a detailed overview of its structural and chemical properties, purported biological activities with underlying signaling pathways, and known metabolic fate. The information is presented to support further research and development efforts related to this compound.

Structural and Chemical Information

5-Methyl-7-methoxyisoflavone is a white to off-white crystalline powder.^[1] It is a synthetic derivative of isoflavones, which are naturally occurring phytoestrogens.^[1] The addition of a methyl group at the C5 position and a methoxy group at the C7 position distinguishes it from naturally occurring isoflavones.^[1]

Property	Data	References
IUPAC Name	7-methoxy-5-methyl-3-phenylchromen-4-one	[2][3]
Synonyms	Methoxyisoflavone, 5-Methyl-7-methoxy-3-phenyl-4H-1-benzopyran-4-one	
CAS Number	82517-12-2	
Chemical Formula	C ₁₇ H ₁₄ O ₃	
Molecular Weight	266.29 g/mol	
Melting Point	116-120 °C	
Appearance	White to off-white solid/crystalline powder	
Solubility	Insoluble in water. Soluble in DMSO (53 mg/mL).	
SMILES	CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC	

Biological Activities and Signaling Pathways

5-Methyl-7-methoxyisoflavone has been investigated for several biological activities, primarily in the context of sports nutrition and as a potential therapeutic agent. However, the clinical evidence supporting its efficacy in humans is currently limited and debated.

Purported Anabolic Activity

5-Methyl-7-methoxyisoflavone has been marketed as a non-steroidal anabolic agent, with claims of increasing lean muscle mass and endurance. The proposed mechanism involves increased protein synthesis and retention of nitrogen, calcium, and potassium. Some animal studies have suggested anabolic properties, including increased protein synthesis and decreased cortisol levels. However, a study in resistance-trained males did not find significant effects on training adaptations, muscle mass, or levels of testosterone and cortisol.

A general protocol to assess the direct effects of 5-methyl-**7-methoxyisoflavone** on muscle protein synthesis in vitro would involve the following steps:

- **Cell Culture:** Murine C2C12 myoblasts are cultured and differentiated into myotubes.
- **Treatment:** Differentiated myotubes are treated with varying concentrations of 5-methyl-**7-methoxyisoflavone** dissolved in a suitable solvent (e.g., DMSO), alongside a vehicle control.
- **Protein Synthesis Measurement:** The rate of protein synthesis is measured using techniques such as the surface sensing of translation (SUnSET) method, which involves the incorporation of puromycin into newly synthesized peptides, or by measuring the incorporation of radiolabeled amino acids (e.g., ^3H -leucine) into total cellular protein.
- **Analysis:** Puromycin or radiolabel incorporation is quantified using western blotting and immunodetection or scintillation counting, respectively. Results are normalized to total protein content.

Aromatase Inhibition

5-Methyl-**7-methoxyisoflavone** is reported to be an inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens. This activity is of interest for its potential to modulate estrogen levels.

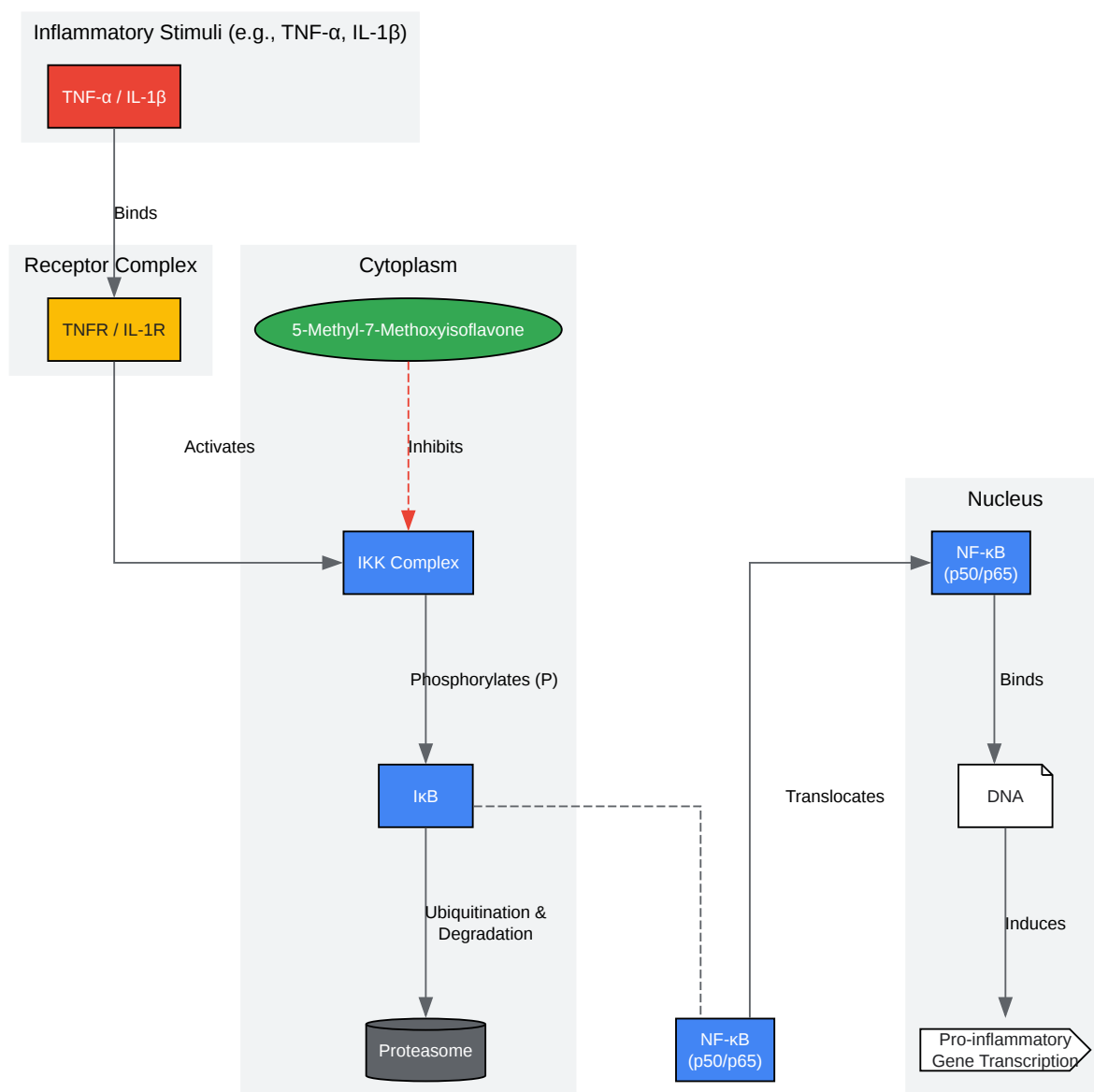
A common method to evaluate aromatase inhibition in vitro is as follows:

- **Enzyme Source:** Recombinant human aromatase enzyme is used.
- **Substrate:** A fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC), is used. Aromatase converts this substrate into a fluorescent product.
- **Inhibition Assay:** The enzyme is incubated with the substrate in the presence of varying concentrations of 5-methyl-**7-methoxyisoflavone**. A known aromatase inhibitor (e.g., letrozole) is used as a positive control.
- **Fluorescence Measurement:** The fluorescence of the product is measured over time using a microplate reader.

- Data Analysis: The rate of the reaction is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

NF-κB Inhibition

5-Methyl-7-methoxyisoflavone has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammatory responses.



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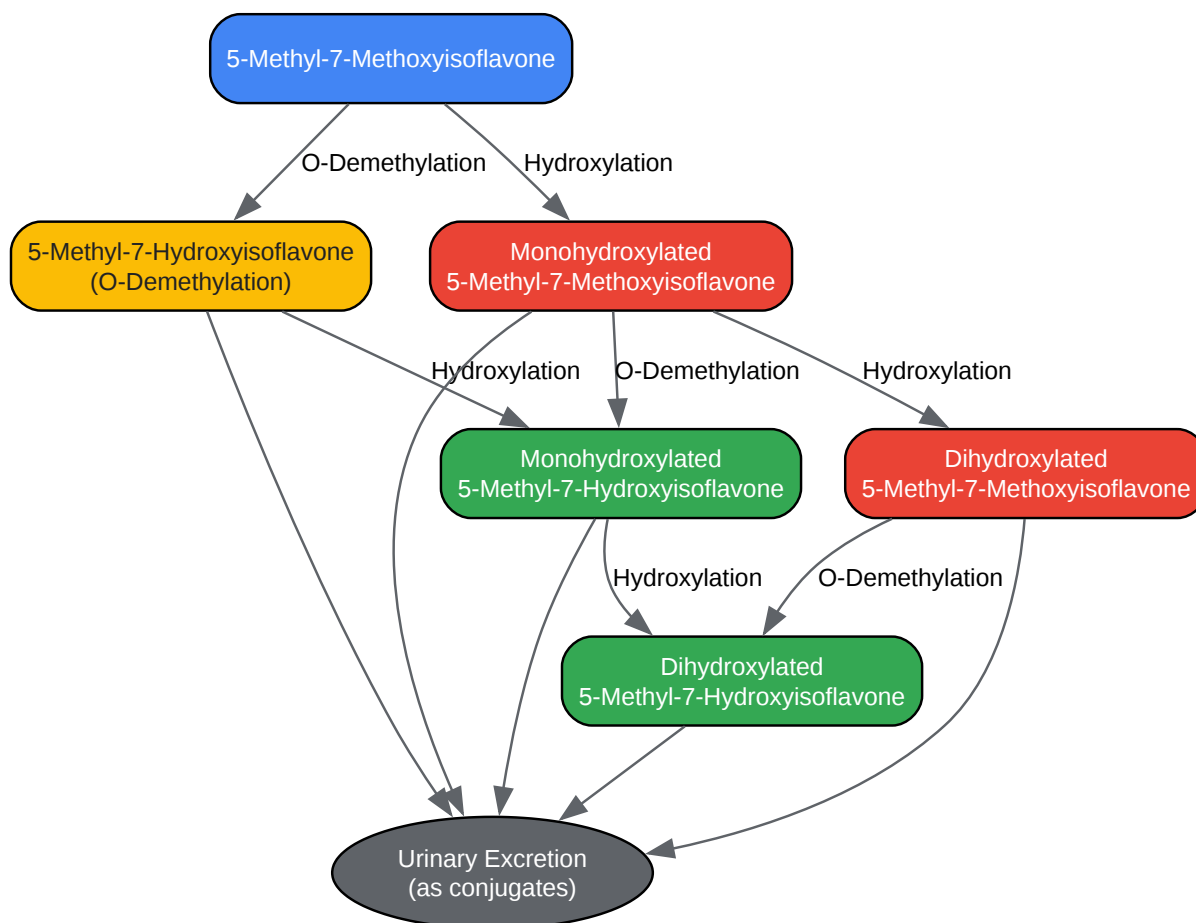
Caption: Proposed mechanism of NF-κB pathway inhibition.

To confirm NF- κ B inhibition, a luciferase reporter assay is commonly employed:

- **Cell Line:** A cell line (e.g., HEK293) is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF- κ B response element.
- **Treatment:** The cells are pre-treated with various concentrations of 5-methyl-7-**methoxyisoflavone** or a vehicle control.
- **Stimulation:** The cells are then stimulated with an NF- κ B activator, such as tumor necrosis factor- α (TNF- α) or interleukin-1 beta (IL-1 β), to induce the signaling cascade.
- **Luciferase Assay:** After a defined incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF- κ B transcriptional activity, is measured using a luminometer.
- **Data Analysis:** The luminescence signals are normalized to a control (e.g., a co-transfected Renilla luciferase reporter) to account for variations in cell number and transfection efficiency. The inhibitory effect of 5-methyl-7-**methoxyisoflavone** is determined by the reduction in luciferase activity compared to the stimulated control.

Metabolism

The in vivo metabolism of 5-methyl-7-**methoxyisoflavone** has been investigated, revealing that it undergoes Phase I biotransformation reactions. The primary metabolic pathways are O-demethylation of the methoxy group and hydroxylation of the B-ring. These modifications can occur in different sequences, leading to the formation of several metabolites.



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Caption: Metabolic pathways of 5-methyl-7-methoxyisoflavone.

The identification and characterization of metabolites are typically performed using advanced analytical techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS):

- **Sample Collection:** Urine or plasma samples are collected from subjects following the administration of 5-methyl-7-methoxyisoflavone.
- **Sample Preparation:** Samples undergo enzymatic hydrolysis (e.g., with β -glucuronidase/sulfatase) to cleave conjugated metabolites, followed by liquid-liquid or solid-phase extraction to isolate the metabolites.

- **UPLC Separation:** The extracted samples are injected into a UPLC system equipped with a suitable column (e.g., C18) to separate the parent compound and its metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile) is typically used.
- **Q-TOF-MS Detection:** The eluent from the UPLC is introduced into the electrospray ionization (ESI) source of a Q-TOF mass spectrometer. Data is acquired in both full scan MS and tandem MS (MS/MS) modes to obtain accurate mass measurements and fragmentation patterns of the parent compound and its metabolites.
- **Data Analysis:** The acquired data is processed to identify potential metabolites based on their accurate mass, retention time, and characteristic fragmentation patterns compared to the parent compound.

Conclusion

5-Methyl-**7-methoxyisoflavone** is a synthetic isoflavone with a range of reported biological activities that warrant further investigation. While it has been marketed for its anabolic effects, the scientific evidence in humans remains inconclusive. Its potential as an aromatase and NF- κ B inhibitor suggests therapeutic possibilities that require more rigorous preclinical and clinical evaluation. This guide provides a foundational overview of the current knowledge on 5-methyl-**7-methoxyisoflavone** to aid researchers and drug development professionals in designing future studies to fully elucidate its pharmacological profile and potential applications.

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